molecular formula C15H22O3 B1216505 Ngaione CAS No. 581-12-4

Ngaione

Cat. No.: B1216505
CAS No.: 581-12-4
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ngaione, also known as Myoporum laetum, is a species of flowering plant in the family Scrophulariaceae and is endemic to New Zealand . It is a fast-growing evergreen shrub or small tree that sometimes grows to a height of 10 metres (30 ft) with a trunk up to 0.3 metres (1 ft) in diameter . The leaves are lance-shaped, usually 52–125 millimetres (2–5 in) long, 15–30 millimetres (0.6–1 in) wide, have many translucent dots in the leaves and edges that have small serrations in approximately the outer half .


Synthesis Analysis

The synthesis of this compound involves a tetrahydrofuran ring construction from optically active furyl alcohol via the π-allyl palladium complex with a chiral phosphine ligand . This procedure was also applicable to the synthesis of its stereoisomers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H22O3 . It contains a 2,5-disubstituted tetrahydrofuran skeleton .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound involves a tetrahydrofuran ring construction from optically active furyl alcohol via the π-allyl palladium complex with a chiral phosphine ligand .

Mechanism of Action

Ngaione contains several toxins of which this compound is the best known of the furanosesquiterpenoid essential oils . This compound is metabolised by mixed function oxidases in the liver and becomes hepatotoxic .

Safety and Hazards

Ngaione is known to be toxic, especially the leaves which are the most toxic part of the plant . It is metabolised by mixed function oxidases in the liver and becomes hepatotoxic . It can cause severe photosensitisation, constipation, abdominal pain, dullness, loss of appetite, and icteric discolouration of the conjunctiva .

Properties

IUPAC Name

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-12-4
Record name 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ngaione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ngaione
Reactant of Route 2
Reactant of Route 2
Ngaione
Reactant of Route 3
Ngaione
Reactant of Route 4
Reactant of Route 4
Ngaione
Reactant of Route 5
Reactant of Route 5
Ngaione
Reactant of Route 6
Reactant of Route 6
Ngaione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.